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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and

detailed experimental protocols for the use of Odevixibat-13C6 in Nuclear Magnetic

Resonance (NMR) spectroscopy. Odevixibat-13C6, a stable isotope-labeled version of the

ileal bile acid transporter (IBAT) inhibitor Odevixibat, serves as a powerful tool for in-depth

studies of the drug's metabolism, pharmacokinetics (PK), and mechanism of action.

Introduction to Odevixibat and the Role of Isotopic
Labeling
Odevixibat is a potent, reversible inhibitor of the ileal sodium/bile acid cotransporter, also

known as the ileal bile acid transporter (IBAT).[1] By blocking the reabsorption of bile acids in

the terminal ileum, Odevixibat increases their fecal excretion, thereby reducing the total bile

acid pool in the body.[2][3][4] This mechanism of action is particularly beneficial in the treatment

of cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), where

the accumulation of bile acids leads to severe pruritus and liver damage.[4][5]

The use of stable isotope-labeled compounds, such as Odevixibat-13C6, in conjunction with

NMR spectroscopy, offers a non-radioactive method to trace the metabolic fate of a drug. This

approach provides detailed structural information on metabolites and allows for the

quantification of both the parent drug and its metabolic products in various biological matrices.
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Applications of Odevixibat-13C6 in NMR
Spectroscopy
The primary applications of Odevixibat-13C6 for NMR spectroscopy in drug development

include:

Metabolite Identification and Structural Elucidation: The 13C label provides a unique

spectroscopic signature, enabling the unambiguous identification of drug-derived metabolites

in complex biological samples like urine, plasma, and feces. 2D NMR techniques, such as

HSQC and HMBC, can be used to piece together the structure of novel metabolites.

Quantitative Analysis of Drug and Metabolites (qNMR): NMR spectroscopy can be used for

the precise quantification of Odevixibat-13C6 and its metabolites without the need for

identical analytical standards for each metabolite. This is particularly useful in early-stage

metabolism studies.

Mechanistic Studies: By tracing the 13C label, researchers can gain insights into the specific

metabolic pathways involved in the biotransformation of Odevixibat.

Pharmacokinetic (PK) Studies: NMR can be employed to determine the concentration-time

profiles of Odevixibat-13C6 and its major metabolites in biological fluids, providing key

pharmacokinetic parameters.

Data Presentation
The following tables represent hypothetical, yet realistic, quantitative data that could be

obtained from NMR analysis of Odevixibat-13C6 and its potential metabolites.

Table 1: Hypothetical ¹³C NMR Chemical Shifts of Odevixibat-13C6 and a Putative Metabolite
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Carbon Position
Odevixibat-13C6 Chemical
Shift (ppm)

Metabolite M1
(Hydroxylated) Chemical
Shift (ppm)

¹³C-1 15.2 15.2

¹³C-2 28.5 28.5

¹³C-3 35.1 35.0

¹³C-4 45.8 72.3 (Hydroxylated position)

¹³C-5 31.9 31.8

¹³C-6 22.7 22.6

Table 2: Illustrative Quantitative NMR (qNMR) Data for a Pharmacokinetic Study

Time Point (hours)
Odevixibat-13C6
Concentration (µg/mL)

Metabolite M1
Concentration (µg/mL)

0.5 0.85 0.05

1 1.20 0.15

2 0.95 0.35

4 0.40 0.60

8 0.10 0.45

24 < 0.05 0.10

Experimental Protocols
Protocol 1: In Vitro Metabolism of Odevixibat-13C6 in
Human Liver Microsomes
Objective: To identify and characterize the metabolites of Odevixibat-13C6 formed by human

liver microsomes using NMR spectroscopy.
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Materials:

Odevixibat-13C6

Human Liver Microsomes (HLMs)

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN)

Deuterated methanol (CD₃OD) for NMR analysis

NMR tubes

Methodology:

Incubation:

Prepare a reaction mixture containing Odevixibat-13C6 (e.g., 10 µM final concentration),

HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

Initiate the reaction by adding the NADPH regenerating system.

Incubate at 37°C for a specified time (e.g., 60 minutes).

Prepare a negative control incubation without the NADPH regenerating system.

Sample Quenching and Extraction:

Terminate the reaction by adding an equal volume of cold acetonitrile.

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

NMR Sample Preparation:
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Reconstitute the dried extract in a suitable volume of deuterated methanol (e.g., 600 µL).

Transfer the solution to an NMR tube.

NMR Data Acquisition:

Acquire a 1D ¹³C NMR spectrum to identify signals from Odevixibat-13C6 and potential

metabolites.

Acquire 2D NMR spectra (e.g., ¹H-¹³C HSQC and HMBC) to facilitate structural elucidation

of any observed metabolites.

Protocol 2: Quantitative NMR (qNMR) Analysis of
Odevixibat-13C6 in Plasma
Objective: To quantify the concentration of Odevixibat-13C6 in plasma samples from a

pharmacokinetic study.

Materials:

Plasma samples containing Odevixibat-13C6

Internal standard (e.g., a known concentration of a compound with a distinct NMR signal,

such as maleic acid)

Deuterated solvent (e.g., D₂O or CD₃OD)

NMR tubes

Methodology:

Sample Preparation:

Thaw plasma samples.

To a known volume of plasma (e.g., 500 µL), add a precise amount of the internal

standard stock solution.
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Perform a protein precipitation and extraction step as described in Protocol 1.

Reconstitute the dried extract in a known volume of deuterated solvent.

NMR Data Acquisition:

Acquire a quantitative ¹³C NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 x T₁)

to allow for full relaxation of the signals of interest for accurate integration.

Data Analysis:

Integrate the area of a well-resolved signal from Odevixibat-13C6 and a signal from the

internal standard.

Calculate the concentration of Odevixibat-13C6 using the following formula:

Concentration_Odevixibat = (Area_Odevixibat / Area_IS) * (N_IS / N_Odevixibat) *

(MW_Odevixibat / MW_IS) * Concentration_IS Where:

Area = Integral of the NMR signal

N = Number of nuclei giving rise to the signal

MW = Molecular weight

IS = Internal Standard
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Caption: Mechanism of action of Odevixibat.
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Caption: Experimental workflow for NMR-based metabolite identification.
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Caption: Logical relationship for quantitative NMR (qNMR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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